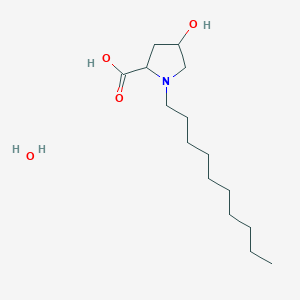
1-Decyl-4-hydroxypyrrolidine-2-carboxylic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decyl-Hyp-OH, also known as N-Decyl-Hydroxyproline, is a compound that belongs to the class of fatty alcohols. It is characterized by a long hydrocarbon chain with a hydroxyl group at one end. This compound is known for its unique properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Decyl-Hyp-OH can be synthesized through several methods. One common synthetic route involves the hydrogenation of decanoic acid or its esters. This process involves the addition of hydrogen to the molecule under specific conditions . Another method is the OXO process, a hydroformylation method that results in alcohols from alkenes .
Industrial Production Methods: Industrial production of N-Decyl-Hyp-OH typically involves the hydrogenation of decanoic acid or its esters. This method is preferred due to its efficiency and scalability. The process requires specific reaction conditions, including the presence of a catalyst and controlled temperature and pressure .
Análisis De Reacciones Químicas
Types of Reactions: N-Decyl-Hyp-OH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with strong acids and bases, forming salts and esters .
Common Reagents and Conditions: Common reagents used in the reactions of N-Decyl-Hyp-OH include hydrogen halides, sulfuric acid, and hydrogen peroxide. These reactions typically occur under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of N-Decyl-Hyp-OH include alkyl halides, esters, and salts. These products are valuable in various industrial applications .
Aplicaciones Científicas De Investigación
N-Decyl-Hyp-OH has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various reactions. In biology, it is employed in the study of membrane proteins and as a solubilizer for hydrophobic compounds . In medicine, N-Decyl-Hyp-OH is used as a penetration enhancer in drug formulations, improving the absorption of drugs through the skin . In industry, it is used in the production of surfactants, detergents, and lubricants .
Mecanismo De Acción
The mechanism of action of N-Decyl-Hyp-OH involves its interaction with molecular targets and pathways. It acts as a solubilizer, enhancing the solubility of hydrophobic compounds. In biological systems, it interacts with membrane proteins, facilitating their extraction and stabilization . The hydroxyl group in N-Decyl-Hyp-OH also plays a crucial role in its reactivity, allowing it to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-Decyl-Hyp-OH include other fatty alcohols such as 1-Decanol, 1-Nonanol, and 1-Octanol . These compounds share similar structural features, including a long hydrocarbon chain and a hydroxyl group.
Uniqueness: What sets N-Decyl-Hyp-OH apart from other similar compounds is its specific application in the study of membrane proteins and its use as a penetration enhancer in drug formulations. Its unique properties make it valuable in both scientific research and industrial applications .
Propiedades
Fórmula molecular |
C15H31NO4 |
|---|---|
Peso molecular |
289.41 g/mol |
Nombre IUPAC |
1-decyl-4-hydroxypyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C15H29NO3.H2O/c1-2-3-4-5-6-7-8-9-10-16-12-13(17)11-14(16)15(18)19;/h13-14,17H,2-12H2,1H3,(H,18,19);1H2 |
Clave InChI |
PTOPGVSPONYGGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN1CC(CC1C(=O)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


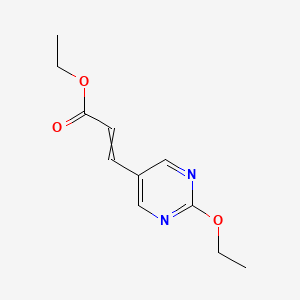
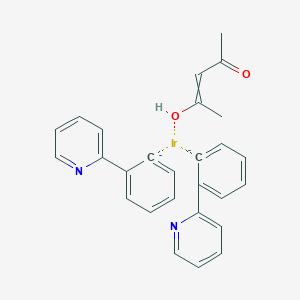
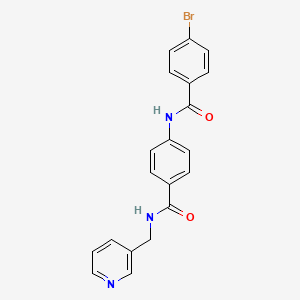
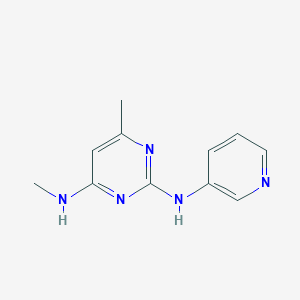
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
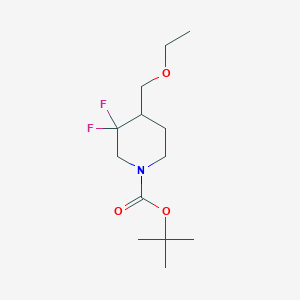
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
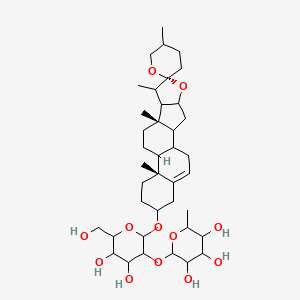
![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)
![4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14799882.png)
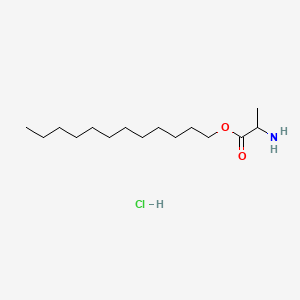
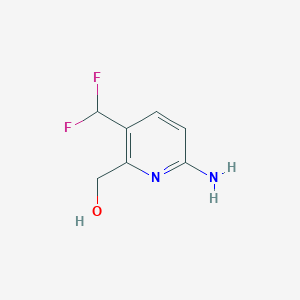
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14799895.png)
